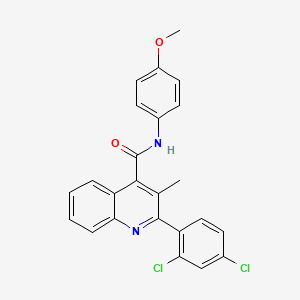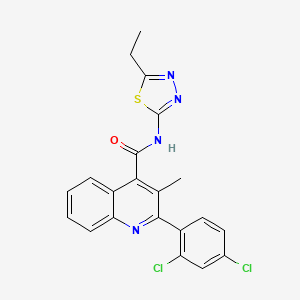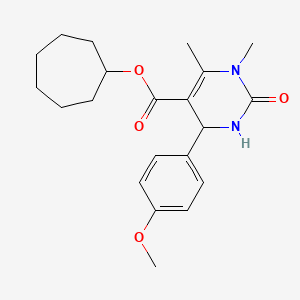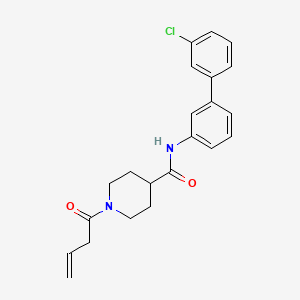![molecular formula C15H13BrClN3O B5143680 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride](/img/structure/B5143680.png)
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride is a chemical compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a bromine atom and a quinazoline ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride typically involves multiple steps, starting with the formation of the quinazoline ring. One common method involves the reaction of 6-bromoaniline with formamide to form 6-bromoquinazoline. This intermediate is then reacted with 4-methylphenol under specific conditions to yield the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recr
Properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O.ClH/c1-9-2-5-14(20)13(6-9)19-15-11-7-10(16)3-4-12(11)17-8-18-15;/h2-8,20H,1H3,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNIPJCCJUDIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC=NC3=C2C=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole](/img/structure/B5143597.png)



![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)

![(2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B5143641.png)
![2-hydroxy-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N'-propan-2-ylbenzohydrazide](/img/structure/B5143649.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
![prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5143676.png)
![4-Methyl-6-(piperidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B5143685.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine](/img/structure/B5143691.png)

